![molecular formula C17H18O2S B3022297 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-25-1](/img/structure/B3022297.png)
2'-Methoxy-3-(2-thiomethylphenyl)propiophenone
Overview
Description
2’-Methoxy-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O2S . It is provided by several manufacturers for experimental and research use .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone include a molecular weight of 286.38900 and a density of 1.15g/cm3 . The boiling point is 441.2ºC at 760 mmHg .Scientific Research Applications
- Photoinitiators play a crucial role in initiating polymerization reactions upon exposure to UV light. 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone is used as a photoinitiator in UV-curable coatings, adhesives, and 3D printing resins. Its ability to generate radicals upon UV irradiation facilitates rapid polymerization, leading to efficient curing processes .
- In photochemical crosslinking, molecules are linked together through covalent bonds under UV light. This compound serves as a photochemical crosslinking agent in the modification of polymers, biomaterials, and hydrogels. By controlling the exposure time and intensity, researchers can precisely tailor material properties .
- Researchers use 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone as a building block in organic synthesis. It participates in reactions like acylation, alkylation, and cyclization to create more complex molecules. Medicinal chemists may incorporate this compound into drug candidates due to its unique structural features .
- PDT is a cancer treatment that involves the activation of photosensitizers by light. These activated compounds generate reactive oxygen species, leading to localized cell damage. 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone could serve as a potential photosensitizer in PDT, targeting cancer cells selectively .
- Its aromatic structure and sulfur-containing group make this compound suitable for fluorescent labeling. Researchers can attach fluorophores to it, creating fluorescent probes for cellular imaging, drug delivery, and tracking biological processes .
- Organic semiconductors are essential for flexible displays, organic light-emitting diodes (OLEDs), and solar cells. 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone can be incorporated into conjugated polymers or small molecules to enhance charge transport properties, leading to improved device performance .
Photoinitiators in Polymer Chemistry
Photochemical Crosslinking Agents
Organic Synthesis and Medicinal Chemistry
Photodynamic Therapy (PDT)
Fluorescent Probes and Imaging Agents
Materials for Organic Electronics
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-16-9-5-4-8-14(16)15(18)12-11-13-7-3-6-10-17(13)20-2/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMXWASBJXKLLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644308 | |
Record name | 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-25-1 | |
Record name | 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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